molecular formula C18H15BrN2O4 B393452 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione

Cat. No.: B393452
M. Wt: 403.2g/mol
InChI Key: ZBHFUACXZWCEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione is a complex organic compound that features a pyrrolidine-2,5-dione core structure substituted with a 4-bromophenyl group and a 1,3-benzodioxol-5-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Bromophenyl Group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.

    Attachment of the 1,3-Benzodioxol-5-ylmethylamino Group: This step typically involves the reaction of the pyrrolidine-2,5-dione core with a 1,3-benzodioxol-5-ylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine hydroiodide

Uniqueness

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H15BrN2O4/c19-12-2-4-13(5-3-12)21-17(22)8-14(18(21)23)20-9-11-1-6-15-16(7-11)25-10-24-15/h1-7,14,20H,8-10H2

InChI Key

ZBHFUACXZWCEKR-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.